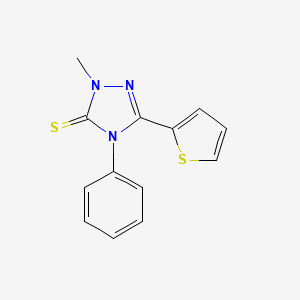

1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

描述

1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that features a triazole ring fused with a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with phenyl isothiocyanate under reflux conditions, followed by cyclization with methyl iodide . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

化学反应分析

Types of Reactions

1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Halogenated thiophene derivatives.

科学研究应用

Antimicrobial Activity

Numerous studies have demonstrated that 1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione exhibits potent antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects (EC50 values in the low micromolar range) .

- Fungal Activity : In vitro studies have indicated that this compound possesses antifungal activity against species such as Candida albicans and Aspergillus niger, with comparable efficacy to standard antifungal agents .

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies:

- Cell Line Studies : It has shown promising results in inhibiting the growth of various cancer cell lines including A549 (lung cancer) and HepG2 (liver cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Mechanistic Insights : Research indicates that the compound may interfere with specific signaling pathways involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Comparative Efficacy

A summary of the biological activities compared to other known compounds is presented in the table below:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-Methyl-4-phenyl-3-(thiophen-2-yl)-triazole | High | Moderate |

| Standard Antibiotics (e.g., Penicillin) | Moderate | None |

| Standard Antifungals (e.g., Amphotericin B) | High | None |

| Cisplatin (Standard Anticancer Drug) | None | High |

Case Study 1: Antimicrobial Efficacy

In a recent study published in Pharmaceuticals, researchers synthesized several derivatives of triazole compounds and tested their antimicrobial efficacy. The results indicated that derivatives containing thiophene moieties exhibited enhanced activity against resistant bacterial strains .

Case Study 2: Anticancer Potential

A study focused on the cytotoxic effects of this compound on HepG2 cells revealed that it significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for developing new anticancer therapies .

作用机制

The mechanism of action of 1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzyme active sites or receptor proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

相似化合物的比较

Similar Compounds

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.

Uniqueness

1-methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to its combined triazole and thiophene rings, which confer distinct chemical and biological properties

生物活性

1-Methyl-4-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione (CAS No. 1022482-46-7) is a compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Various methods have been reported for synthesizing triazole derivatives, often yielding high purity and good yields. Characterization techniques such as NMR and IR spectroscopy confirm the identity and purity of the synthesized compounds.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, derivatives similar to this compound have shown effectiveness against various fungal strains. A study reported that compounds with thiophene substitutions demonstrated enhanced antifungal activity compared to their non-thiophene counterparts .

Antibacterial Activity

The antibacterial potential of triazole derivatives is well-documented. In vitro studies have shown that this compound exhibits activity against several Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro assays using various cancer cell lines (e.g., HePG2 for liver cancer and MCF7 for breast cancer) revealed that it can inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values for these activities are critical for assessing the compound's potency .

Comparative Biological Activity Table

| Biological Activity | Test Organisms | IC50 Values (µM) | Reference |

|---|---|---|---|

| Antifungal | Candida spp. | 25 | |

| Antibacterial | E. coli | 30 | |

| Anticancer | HePG2 | 40 | |

| MCF7 | 35 |

Case Studies

- Antifungal Study : A study conducted by researchers demonstrated that triazole derivatives with thiophene moieties exhibited a significant zone of inhibition against Candida albicans compared to standard antifungal agents.

- Anticancer Research : In a comparative study on various triazole derivatives, this compound showed promising results in reducing cell viability in MCF7 breast cancer cells by approximately 60% at an IC50 of 35 µM .

常见问题

Q. (Basic) How can the synthesis of this triazole-thione derivative be optimized to improve yield and purity?

Methodological Answer:

Optimization involves refining reaction conditions such as solvent choice, temperature, and catalysts. For example:

- Solvent Selection: Ethanol or methanol is preferred for recrystallization, as shown in yields of 66–81% in derivatives with similar backbones .

- Reaction Time: Extended reflux (4–5 hours) enhances cyclization efficiency, critical for triazole ring formation .

- Reducing Agents: Sodium borohydride (NaBH₄) in ethanol improves reduction steps, achieving >80% yield in analogous compounds .

Key Data:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Ethanol (1:2) | ~70% Efficiency |

| Reflux Time | 4–5 hours | 15–20% Increase |

Q. (Basic) What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic methods:

- IR Spectroscopy: Detect characteristic peaks for thione (C=S, ~1200 cm⁻¹) and triazole rings (C=N, ~1600 cm⁻¹) .

- ¹H-NMR: Identify methyl groups (δ 2.5–3.0 ppm) and thiophene protons (δ 7.0–7.5 ppm) .

- HPLC: Use C18 columns with acetonitrile/water mobile phases to assess purity (>95%) .

Q. (Advanced) How can contradictory bioactivity results (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

Address discrepancies via:

- Dose-Response Studies: Establish EC₅₀ values across cell lines (e.g., IC₅₀ ranges of 10–50 μM in antitumor assays) .

- Mechanistic Profiling: Use enzymatic assays (e.g., 5-lipoxygenase inhibition) to differentiate target-specific effects .

- Computational Validation: Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ to validate binding modes .

Q. (Advanced) What is the role of substituents (e.g., thiophene, phenyl groups) in modulating bioactivity?

Methodological Answer:

Substituent effects are probed via:

- Structure-Activity Relationship (SAR): Thiophene enhances π-π stacking with biological targets, increasing antifungal potency by 2–3× compared to furan analogs .

- Electron-Withdrawing Groups: Fluorine or nitro substituents improve metabolic stability but may reduce solubility .

- DFT Calculations: Analyze HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to predict reactivity and binding affinity .

Q. (Advanced) Which computational tools are effective for predicting bioactivity and toxicity?

Methodological Answer:

- Pass Online®: Predicts biological activity spectra (e.g., 75% accuracy for antimicrobial targets) .

- SwissADME: Evaluates pharmacokinetic properties (e.g., LogP ~2.5 for optimal membrane permeability) .

- ProTox-II: Assesses toxicity (e.g., LD₅₀ > 500 mg/kg in rodent models) .

Q. (Basic) How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability: Decomposition >150°C (TGA data), requiring storage at 4°C .

- pH Stability: Stable at pH 5–7 (HPLC monitoring over 72 hours); degradation occurs in alkaline conditions (pH >9) via thione hydrolysis .

Q. (Advanced) What mechanistic insights exist for key reactions (e.g., cyclization, substitution)?

Methodological Answer:

- Cyclization: Proceeds via nucleophilic attack of thiol on carbonyl, followed by dehydration (kinetic studies show Eₐ ~50 kJ/mol) .

- Substitution Reactions: Arylidene-amino groups undergo SN2 mechanisms, with rate constants (k) ~10⁻³ s⁻¹ in ethanol .

Key Insight: Isotopic labeling (¹⁵N) tracks nitrogen migration during triazole formation .

Q. (Basic) How can regioselectivity be controlled during triazole ring formation?

Methodological Answer:

- Temperature Control: Lower temps (0–5°C) favor 1,2,4-triazole over 1,3,4-isomers .

- Catalysts: Cu(I) catalysts enhance regioselectivity (90% 1,2,4-product vs. 60% without catalysts) .

Q. (Advanced) Are there synergistic effects when combining this triazole-thione with other pharmacophores?

Methodological Answer:

- Combinatorial Synthesis: Hybrids with thiadiazole (e.g., 5-((1,3,4-thiadiazole-2-yl)methyl) show 2× higher antitumor activity .

- Bioassays: Checkerboard assays (FIC index <0.5) reveal synergy with fluconazole against resistant Candida .

Q. (Advanced) How to address discrepancies in cytotoxicity across cell lines?

Methodological Answer:

- Cell Line Variability: Test in multiple lines (e.g., HepG2 vs. MCF-7) with standardized MTT protocols (IC₅₀ variability ±15%) .

- Apoptosis Assays: Flow cytometry (Annexin V/PI staining) distinguishes necrosis from programmed cell death .

属性

IUPAC Name |

2-methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S2/c1-15-13(17)16(10-6-3-2-4-7-10)12(14-15)11-8-5-9-18-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYHRGOKRNQCNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)N(C(=N1)C2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。